

Characterizing 2'-O-Tosyladenosine: A Comparative Guide to Analytical Techniques

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Compound of Interest

Compound Name: 2'-O-Tosyladenosine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of **2'-O-Tosyladenosine**, a crucial intermediate in nucleoside chemistry and drug development. Understanding the structural integrity and purity of this compound is paramount for its successful application. This document outlines the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, offering a comparative framework for researchers.

At a Glance: Comparative Overview of Analytical Techniques

The choice of analytical technique for characterizing **2'-O-Tosyladenosine** depends on the specific information required, from confirming the molecular structure to assessing purity and determining the three-dimensional arrangement of atoms.

Technique	Information Obtained	Sample Requirements	Throughput	Key Advantages	Limitations
NMR Spectroscopy	Detailed molecular structure, including connectivity and stereochemistry.	Milligram quantities, soluble sample	Low to Medium	Provides unambiguous structural elucidation.	Relatively low sensitivity, complex spectra for impure samples.
Mass Spectrometry	Molecular weight, elemental composition, and structural information through fragmentation.	Microgram to nanogram quantities	High	High sensitivity and specificity, suitable for complex mixtures.	Isomers may not be distinguishable without fragmentation analysis.
HPLC	Purity assessment, quantification, and separation of isomers.	Microgram quantities, soluble sample	High	High resolution for separating closely related compounds, quantitative.	Does not provide direct structural information.
X-ray Crystallography	Precise three-dimensional atomic arrangement in a single crystal.	High-quality single crystal	Low	Provides the absolute molecular structure.	Crystal growth can be a significant bottleneck.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of **2'-O-Tosyladenosine** in solution. Both ^1H and ^{13}C NMR are essential for a complete characterization.

Expected ^1H NMR Chemical Shifts (DMSO-d_6):

Data for the constitutional isomer, 5'-O-Tosyladenosine, is provided for comparison. Shifts for **2'-O-Tosyladenosine** are expected to differ, particularly for the ribose protons.

Proton	5'-O-Tosyladenosine (ppm) [1]	Expected Range for 2'-O-Tosyladenosine (ppm)
H-8 (Adenine)	8.25	8.0 - 8.5
H-2 (Adenine)	8.11	8.0 - 8.5
NH ₂ (Adenine)	7.35	7.2 - 7.6
H-1' (Ribose)	5.90	5.8 - 6.2
H-2' (Ribose)	~4.65	~4.8 - 5.2 (deshielded by tosyl group)
H-3' (Ribose)	~4.24	~4.2 - 4.6
H-4' (Ribose)	~4.09	~4.0 - 4.4
H-5'a, 5'b (Ribose)	4.30 - 4.35	3.6 - 4.0
CH ₃ (Tosyl)	2.37	2.3 - 2.5
Aromatic (Tosyl)	7.73 (d), 7.36 (d)	7.4 - 7.9

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6).

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire a standard one-dimensional ^1H NMR spectrum.
- Data Processing: Process the spectrum using appropriate software. Reference the chemical shifts to the residual solvent peak (DMSO- d_6 at 2.50 ppm).
- Analysis: Integrate the signals to determine the relative number of protons. Analyze the coupling constants (J-values) to deduce the connectivity and stereochemistry of the ribose ring. Two-dimensional NMR experiments like COSY and HSQC can be used for more complex assignments.

Workflow for NMR Analysis

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References

- 1. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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